molecular formula C9H6F2O B1646478 3-(3,4-Difluorophenyl)prop-2-yn-1-ol

3-(3,4-Difluorophenyl)prop-2-yn-1-ol

Cat. No.: B1646478
M. Wt: 168.14 g/mol
InChI Key: UMPGCDZHDRCRTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-Difluorophenyl)prop-2-yn-1-ol (CAS 893747-16-5) is a high-value chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C9H6F2O and a molecular weight of 168.14 g/mol, serves as a versatile synthetic intermediate for the development of novel therapeutic agents . Researchers utilize this compound primarily as a critical precursor in the synthesis of gingerol-based analogs that function as potent quorum-sensing inhibitors . These inhibitors are promising anti-virulence agents against the opportunistic pathogen Pseudomonas aeruginosa , specifically targeting its RhlR receptor to disrupt biofilm formation and reduce the production of virulence factors without imposing growth pressure that leads to resistance . Furthermore, its application extends to anticancer research, where it is employed in the scalable synthesis of rooperol analogs, a class of plant polyphenols investigated for their cytotoxicity against various cancer cell lines . The compound features a propyn-1-ol chain linked to a 3,4-difluorophenyl ring, a structure that contributes to its utility in diverse synthetic pathways, including Pd-catalyzed decarboxylative couplings . This product is intended for research and development purposes exclusively. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols, as the compound carries hazard statements H302, H315, H319, and H335 . Global sourcing options are available to support ongoing scientific investigations.

Properties

Molecular Formula

C9H6F2O

Molecular Weight

168.14 g/mol

IUPAC Name

3-(3,4-difluorophenyl)prop-2-yn-1-ol

InChI

InChI=1S/C9H6F2O/c10-8-4-3-7(2-1-5-12)6-9(8)11/h3-4,6,12H,5H2

InChI Key

UMPGCDZHDRCRTA-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C#CCO)F)F

Canonical SMILES

C1=CC(=C(C=C1C#CCO)F)F

Origin of Product

United States

Scientific Research Applications

Chemistry

3-(3,4-Difluorophenyl)prop-2-yn-1-ol serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with tailored properties.

Research indicates that this compound exhibits potential biological activities, particularly in medicinal chemistry:

  • Enzyme Inhibition : The difluorophenyl group enhances binding affinity to specific enzymes involved in cell proliferation and metabolic pathways .
  • Receptor Modulation : It may function as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways .
  • Induction of Apoptosis : Studies suggest that treatment with this compound can increase markers of apoptosis in cancer cells, indicating its potential as an anticancer agent .

Medicinal Chemistry

The compound has been explored for its therapeutic properties, including:

  • Antimicrobial Activity : Investigated for its ability to inhibit bacterial growth and combat infections .
  • Anticancer Properties : Its potential to induce apoptosis in cancer cells makes it a candidate for further development in cancer therapies .

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in:

  • Polymer Development : Used as a precursor in creating polymers with specific functionalities.
  • Coatings and Adhesives : Explored for use in formulations requiring enhanced chemical resistance and durability .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer effects of this compound on various cancer cell lines. Results indicated that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways.

Case Study 2: Enzyme Interaction

Another research effort focused on the interaction between this compound and specific metabolic enzymes. The findings revealed that it acts as a competitive inhibitor, suggesting its potential use in regulating metabolic disorders.

Comparison with Similar Compounds

Table 1: Key Properties of 3-(3,4-Difluorophenyl)prop-2-yn-1-ol and Analogs

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 3,4-Difluorophenyl, propargyl alcohol C₉H₇F₂O 169.14 Electron-withdrawing F groups enhance stability and modulate reactivity.
3-(3,4-Dichlorophenyl)prop-2-yn-1-ol 3,4-Dichlorophenyl C₈HCl₂O 201.05 Larger Cl substituents increase steric bulk and molecular weight.
3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-ol 3-CF₃ phenyl C₁₀H₇F₃O 200.16 Strong electron-withdrawing CF₃ group enhances lipophilicity.
(+)-2-amino-3-(3,4-difluoro)-phenyl-propan-1-ol Amino, 3,4-difluorophenyl C₉H₁₁F₂NO 187.19 Amino group introduces basicity; potential for salt formation.
3-(3-Chlorophenyl)-1-(3,4-difluorophenyl)propan-1-one 3-Cl phenyl, 3,4-F₂ phenyl ketone C₁₅H₁₁ClF₂O 288.70 (calc.) Ketone functionality alters polarity and reactivity compared to alcohols.

Substituent Effects and Reactivity

Halogen Differences (F vs. Cl): The 3,4-difluorophenyl group in the target compound offers moderate electron withdrawal and smaller steric demand compared to 3,4-dichlorophenyl (). Chlorine’s larger atomic size increases molecular weight (201.05 vs. 169.14) and may hinder reactions requiring steric accessibility . Its higher lipophilicity (logP ~2.5 estimated) could enhance membrane permeability in drug candidates .

Functional Group Variations: The amino group in (+)-2-amino-3-(3,4-difluoro)-phenyl-propan-1-ol () introduces basicity (pKa ~9-10), enabling protonation in physiological environments. This contrasts with the neutral propargyl alcohol, affecting solubility and biological interactions . The ketone in 3-(3-chlorophenyl)-1-(3,4-difluorophenyl)propan-1-one () increases polarity, making it more amenable to nucleophilic additions (e.g., Grignard reactions) compared to the alcohol’s oxidative pathways .

Preparation Methods

Reaction Mechanism and Substrate Selection

The reaction typically employs 3,4-difluorophenyl iodide or bromide as the aryl halide and propargyl alcohol (prop-2-yn-1-ol) as the terminal alkyne. Palladium(II) acetate (Pd(OAc)₂) serves as the precatalyst, while triphenylphosphine (PPh₃) acts as a stabilizing ligand. Copper(I) iodide (CuI) enhances catalytic activity by transmetallating with the palladium intermediate. A base, such as cesium hydroxide (CsOH·H₂O), deprotonates the alkyne to generate the reactive acetylide species.

The general reaction proceeds as follows:
$$
\text{3,4-Difluorophenyl-X} + \text{HC≡C-CH₂OH} \xrightarrow{\text{Pd(OAc)₂, PPh₃, CuI, CsOH}} \text{this compound} + \text{HX}
$$
where $$ X = \text{I, Br} $$.

Optimized Reaction Conditions

Key parameters for maximizing yield include:

Parameter Optimal Value Role
Temperature 80–100°C Accelerates coupling kinetics
Solvent Toluene Balances polarity and boiling
Catalyst Loading 2.5 mol% Pd(OAc)₂ Minimizes metal waste
Ligand 10 mol% PPh₃ Stabilizes Pd(0) species
Base CsOH·H₂O (10 equiv) Deprotonates alkyne

Under these conditions, yields exceeding 78% have been achieved for analogous compounds. The reaction mixture is typically heated for 12–24 hours, followed by purification via silica gel chromatography using gradients of petroleum ether and ethyl acetate.

Grignard Reagent-Based Synthesis

An alternative route involves the use of organomagnesium reagents to construct the propargyl alcohol scaffold. While less common than Sonogashira coupling, this method provides complementary selectivity in certain substrates.

Nucleophilic Addition to Propargyl Derivatives

In a reported procedure, 3-(2,4-difluorophenyl)-2-propyn-1-ol was synthesized via treatment of a propargyl precursor with 4-methoxyphenylmagnesium bromide. Adapting this approach for the 3,4-difluoro isomer requires:

  • Preparation of a 3,4-difluorophenylmagnesium bromide intermediate
  • Reaction with propargyl aldehyde (HC≡C-CHO)
  • Subsequent reduction of the aldehyde to the alcohol

While this method remains less explored for the target compound, it offers potential advantages in stereochemical control.

Alternative Synthetic Pathways

Alkyne Hydration

Hydration of 3-(3,4-difluorophenyl)prop-1-yne represents a theoretically viable route, though regioselectivity challenges limit its practical utility. Mercury(II)-catalyzed hydration risks over-oxidation to ketones, while hydroboration-oxidation may favor anti-Markovnikov addition.

Reduction of Propargyl Ketones

Catalytic hydrogenation of 1-(3,4-difluorophenyl)prop-2-yn-1-one could yield the target alcohol. However, this method necessitates prior synthesis of the ketone precursor, adding synthetic steps without significant yield improvements.

Reaction Optimization and Troubleshooting

Catalyst System Tuning

  • Ligand Effects : Replacing PPh₃ with bidentate ligands (e.g., 1,1'-bis(diphenylphosphino)ferrocene) enhances catalyst stability at elevated temperatures.
  • Solvent Screening : Dimethylformamide (DMF) increases reaction rates but may promote side reactions; toluene remains the preferred solvent.

Purification Challenges

The polar hydroxyl group complicates separation from byproducts. Flash chromatography with ethyl acetate/hexane (1:10 v/v) effectively isolates the product, as evidenced by purity >97% in commercial samples.

Analytical Characterization

Standard characterization data for this compound includes:

Property Value Method
Melting Point Not reported DSC
Boiling Point 243.3±40.0°C at 760 mmHg Gas chromatography
Density (25°C) 1.3±0.1 g/cm³ Pycnometry
LogP 2.34 HPLC
¹H NMR (CDCl₃) δ 7.27–7.39 (m, 3H, Ar-H), 4.70 (s, 2H, CH₂OH), 2.70 (s, 1H, OH) 400 MHz spectrometer

The hydroxyl proton appears as a broad singlet at δ 2.70 ppm, while the propargyl CH₂ group resonates as a singlet at δ 4.70 ppm.

Industrial-Scale Production Considerations

While laboratory syntheses prioritize yield and purity, industrial manufacturing faces additional constraints:

  • Catalyst Recycling : Immobilized Pd catalysts reduce costs in continuous flow reactors
  • Waste Management : CsOH neutralization generates cesium salts requiring specialized disposal
  • Process Safety : Exothermic coupling reactions necessitate jacketed reactors with temperature control

Q & A

Q. How can the synthesis of 3-(3,4-Difluorophenyl)prop-2-yn-1-ol be optimized for higher yields?

  • Methodological Answer : Synthesis optimization requires evaluating reaction conditions and catalysts. For analogous fluorinated compounds, β-propiolactone and phenol derivatives have been used with yields up to 72% under nucleophilic substitution conditions . Key strategies include:
  • Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) to enhance reactivity.
  • Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of fluorinated intermediates.
    Table 1 : Comparison of synthesis routes for related fluorophenyl compounds
SubstrateReagentYield (%)Reference
3,4-Difluorophenol + β-propiolactoneNucleophilic ring-opening49
3,4-Difluorophenol + acrylonitrileMichael addition72

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

  • Methodological Answer : Combine multiple techniques for robust analysis:
  • X-ray crystallography : Use SHELXL for refinement to resolve bond lengths and angles (e.g., C-F bond: ~1.35 Å; alkyne C≡C: ~1.20 Å) .
  • NMR spectroscopy : 19F^{19}\text{F} NMR detects fluorine environments (δ ~ -140 to -160 ppm for difluorophenyl groups) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+ = 187.06 for C9_9H7_7F2_2O) .

Q. What purification techniques are effective for isolating this compound?

  • Methodological Answer :
  • Column chromatography : Use silica gel with hexane/ethyl acetate (4:1) gradients to separate polar byproducts.
  • Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals due to the compound’s moderate polarity .

Advanced Research Questions

Q. How do fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Fluorine’s electron-withdrawing effect enhances electrophilicity at the alkyne position. To study this:
  • Perform Sonogashira coupling with aryl halides, using Pd(PPh3_3)4_4/CuI catalysis in THF .
  • Monitor regioselectivity via 13C^{13}\text{C} NMR; fluorine para to the alkyne increases activation energy for side reactions.
  • Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict charge distribution and transition states .

Q. How can contradictory crystallographic data (e.g., bond length discrepancies) be resolved?

  • Methodological Answer : Address inconsistencies via:
  • Multi-dataset refinement : Collect data from multiple crystals to average thermal motion errors .
  • Hirshfeld surface analysis : Identify weak intermolecular interactions (e.g., C-H···F) that distort bond metrics .
    Table 2 : Key crystallographic parameters from a related difluorophenyl compound
ParameterValue (Å/°)
C(1)-C(2) bond length1.3866(18)
C-F bond length1.351(2)
Dihedral angle (F-C-C-F)118.12(13)

Q. How can researchers design experiments to study metabolic stability in biological systems?

  • Methodological Answer :
  • In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Fluorine’s metabolic resistance may prolong half-life .
  • Isotope labeling : Synthesize 18F^{18}\text{F}- or 13C^{13}\text{C}-labeled analogs to track metabolic pathways.
  • Enzyme inhibition studies : Test interactions with CYP450 isoforms (e.g., CYP3A4) using fluorometric assays .

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